molecular formula C27H28N4O2 B14100779 5-[2-(4-phenylpiperazin-1-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol

5-[2-(4-phenylpiperazin-1-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol

Cat. No.: B14100779
M. Wt: 440.5 g/mol
InChI Key: GANYELQTBMJNLX-UHFFFAOYSA-N
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Description

5-[2-(4-phenylpiperazin-1-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining phenylpiperazine and pyrazole moieties, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-phenylpiperazin-1-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(4-phenylpiperazin-1-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol is unique due to its combination of phenylpiperazine and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C27H28N4O2

Molecular Weight

440.5 g/mol

IUPAC Name

5-[2-(4-phenylpiperazin-1-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol

InChI

InChI=1S/C27H28N4O2/c32-26-19-23(11-12-24(26)27-25(20-28-29-27)21-7-3-1-4-8-21)33-18-17-30-13-15-31(16-14-30)22-9-5-2-6-10-22/h1-12,19-20,32H,13-18H2,(H,28,29)

InChI Key

GANYELQTBMJNLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=CC=C4)O)C5=CC=CC=C5

Origin of Product

United States

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